2-(2-Pyridylthio)ethan-1-ol
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Description
The compound 2-(2-Pyridylthio)ethan-1-ol is a chemical species that is closely related to various pyridyl-containing compounds which have been synthesized and studied for their interesting chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the related compounds offer insights into the chemistry of pyridyl derivatives and their interactions with other molecules.
Synthesis Analysis
The synthesis of pyridyl-containing compounds can be achieved through various methods. For instance, the Knoevenagel condensation reaction has been used to synthesize 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent . This method could potentially be adapted for the synthesis of 2-(2-Pyridylthio)ethan-1-ol by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of pyridyl-containing compounds can be determined using techniques such as single crystal X-ray diffraction. For example, the structure of 1-phenyl-2-(2-pyridyl)ethanol was found to crystallize in a monoclinic system with a centrosymmetric space group, and the presence of intermolecular hydrogen bonding was observed . This suggests that 2-(2-Pyridylthio)ethan-1-ol may also exhibit interesting structural features and hydrogen bonding patterns.
Chemical Reactions Analysis
Pyridyl derivatives can participate in various chemical reactions. The coordination chemistry of 1,1,1-tris(pyrid-2-yl)ethane with different metal ions has been explored, leading to the formation of several complexes . Additionally, the coupling of 2-(1-ethylthioethenyl)pyrroles with amines has been reported to yield amino-substituted pyrroles . These studies indicate that 2-(2-Pyridylthio)ethan-1-ol could also engage in diverse chemical reactions, potentially forming complexes with metals or undergoing transformations with other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridyl-containing compounds are influenced by their molecular structure and the nature of their substituents. For example, the presence of intramolecular hydrogen bonds in 2-(α-pyridyl N-oxide)ethane sulphonic acid leads to strong continuous absorption, indicating that these bonds are easily polarizable . Similarly, the properties of 2-(2-Pyridylthio)ethan-1-ol would be expected to be affected by its functional groups and the overall molecular conformation.
Scientific Research Applications
Summary of the Application
“2-(2-Pyridylthio)ethan-1-ol” is used as a key intermediate in the synthesis of various bioactive compounds . Specifically, it is used in the Pd-catalyzed synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols .
Methods of Application or Experimental Procedures
The method involves the use of an N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) to catalyze the (hetero)aryl addition of chloral hydrate using (hetero)arylboroxines . This provides a new approach to 1-(hetero)aryl-2,2,2-trichloroethanols . Notably, PhS-IPent-CYP, which coordinated the bulky yet flexible 2,6-di(pentan-3-yl)aniline (IPent)-based NHC, showed good catalytic activities and promoted the transformation in 24–97% yields .
Results or Outcomes Obtained
The method resulted in the successful synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols, which are useful building blocks for the synthesis of bioactive compounds . The yields of the transformation ranged from 24% to 97% .
properties
IUPAC Name |
2-pyridin-2-ylsulfanylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCZEICJYQFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379283 |
Source
|
Record name | 2-(2-pyridylthio)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridylthio)ethan-1-ol | |
CAS RN |
77555-27-2 |
Source
|
Record name | 2-(2-pyridylthio)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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